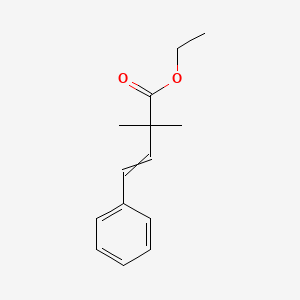![molecular formula C8H10F6S2 B14631440 Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- CAS No. 53356-04-0](/img/structure/B14631440.png)
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of two trifluoromethylthio groups attached to a cyclohexane ring. The trifluoromethylthio group is known for its significant role in enhancing the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cyclohexane, 1,2-bis[(trifluoromethyl)thio]- typically involves the introduction of trifluoromethylthio groups to the cyclohexane ring. One common method is the radical trifluoromethylation of cyclohexane derivatives. This process can be achieved using trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of radical initiators .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysis has also been explored for the trifluoromethylation of cyclohexane derivatives, providing a more sustainable and scalable approach .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability
Wirkmechanismus
The mechanism of action of cyclohexane, 1,2-bis[(trifluoromethyl)thio]- involves the interaction of its trifluoromethylthio groups with molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo radical reactions also plays a role in its mechanism of action, allowing it to participate in redox processes and other chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane, 1,2-dithiol: Contains two thiol groups instead of trifluoromethylthio groups.
Cyclohexane, 1,2-bis(methylthio): Contains two methylthio groups instead of trifluoromethylthio groups.
Cyclohexane, 1,2-bis(phenylthio): Contains two phenylthio groups instead of trifluoromethylthio groups.
Uniqueness: Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in radical reactions, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
53356-04-0 |
|---|---|
Molekularformel |
C8H10F6S2 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1,2-bis(trifluoromethylsulfanyl)cyclohexane |
InChI |
InChI=1S/C8H10F6S2/c9-7(10,11)15-5-3-1-2-4-6(5)16-8(12,13)14/h5-6H,1-4H2 |
InChI-Schlüssel |
WUBHXBLQNQLGMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)SC(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


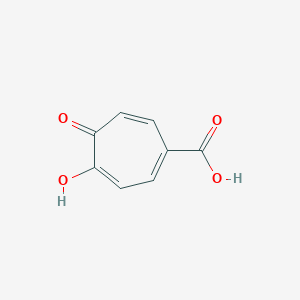

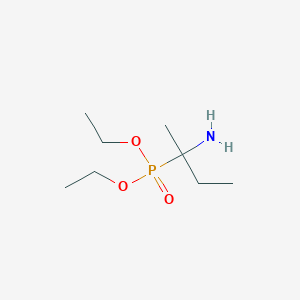
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
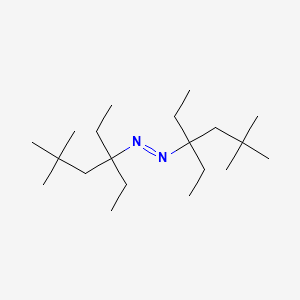
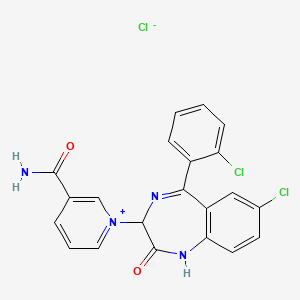
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
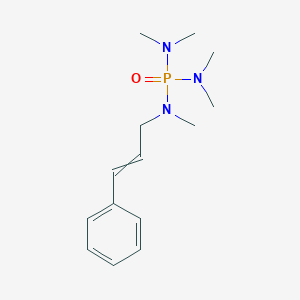
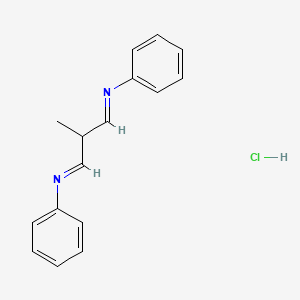
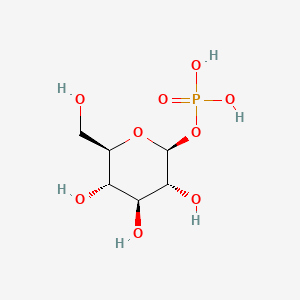
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
